molecular formula C9H10OS2 B7996899 S-2-Methylthiophenylthioacetate

S-2-Methylthiophenylthioacetate

Cat. No.: B7996899
M. Wt: 198.3 g/mol
InChI Key: XEKIRJNLWYLFPQ-UHFFFAOYSA-N
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Description

S-2-Methylthiophenylthioacetate is a specialized thioester compound of interest in synthetic organic chemistry and catalysis research. Compounds within the thioacetate family, such as methyl 2-phenylthioacetate, have been identified as key functional ligands in the development of advanced heterogeneous palladium catalysts . These catalytic systems are valued for their efficacy in important carbon-carbon bond-forming reactions, including C-H activation and cycloadditions, which are fundamental methodologies for constructing complex heterocyclic scaffolds under sustainable and mild conditions . Furthermore, thioacetates serve as versatile precursors to thiyl radicals upon activation by photoredox catalysis . These radical intermediates can be harnessed for a range of synthetic transformations, such as the formation of diacyl disulfides and subsequent generation of amide bonds, offering an alternative to traditional coupling reagents . Researchers may explore this compound for its potential in peptide diversification, bioconjugation strategies, and the synthesis of valuable organic molecules. The unique electronic and coordination properties imparted by the specific "S-2-Methylthiophenyl" moiety may provide distinct reactivity and selectivity in these applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

S-(2-methylsulfanylphenyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS2/c1-7(10)12-9-6-4-3-5-8(9)11-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKIRJNLWYLFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-Methylthiophenylthioacetate typically involves the reaction of 2-methylthiophenol with thioacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfur-containing compounds and catalysts that facilitate the thiolation process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Industrial production may also involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

S-2-Methylthiophenylthioacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

Chemical Synthesis and Reactivity

S-2-Methylthiophenylthioacetate serves as an important intermediate in organic synthesis. Its unique thiolester functional group allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The thioacetate group can be substituted with various nucleophiles, leading to the formation of new compounds. This property is valuable in synthesizing complex organic molecules.
  • Formation of Thioglycosides : The compound has been utilized in the synthesis of thioglycosides, which are crucial in carbohydrate chemistry and glycosylation reactions .

Research indicates that this compound exhibits notable biological activities:

Case Studies and Experimental Findings

Several case studies highlight the applications of this compound and its derivatives:

Study Focus Findings
Wang et al. (2021)Herbicidal ActivityIdentified compounds with improved PPO inhibition potency compared to existing herbicides, suggesting potential applications in weed management .
Antimicrobial ScreeningAntibacterial ActivityCompounds similar to this compound exhibited varying degrees of microbial inhibition, indicating a promising avenue for antibiotic development .

Mechanism of Action

The mechanism of action of S-2-Methylthiophenylthioacetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Compound Name CAS RN Molecular Formula Functional Groups Key Properties/Uses Hazards
Methyl 2-thienyl acetate 19432-68-9 C₇H₈O₂S Thiophene, acetate ester Fragrance intermediate; used in organic synthesis Irritant (skin/eyes); requires PPE
S-(2-Methyl-3-furyl) Thioacetate 55764-25-5 C₇H₈O₂S Furan, thioacetate ester >96% purity (GC); research applications in flavor chemistry Limited toxicological data; handle with caution
2-(Thiophen-2-yl)acetic acid N/A C₆H₆O₂S Thiophene, carboxylic acid Lead compound for mPGES-1 inhibition (anti-inflammatory target) Not explicitly reported; standard lab precautions advised
Methyl 2-oxo-2-(4-thioformylphenyl)acetate 211510-26-8 C₁₀H₈O₃S Thioformyl, keto-ester Lab research; structural studies Hazards unspecified; avoid inhalation/contact

Key Differences and Implications

Functional Group Reactivity :

  • S-2-Methylthiophenylthioacetate (thioester) is expected to exhibit higher electrophilicity than Methyl 2-thienyl acetate (oxygen ester), facilitating nucleophilic attacks in synthetic pathways .
  • Compared to 2-(Thiophen-2-yl)acetic acid , the thioacetate group may reduce hydrogen-bonding capacity, altering solubility and biological activity .

Applications :

  • While 2-(Thiophen-2-yl)acetic acid shows promise in medicinal chemistry (mPGES-1 inhibition), thioacetate analogs like this compound may optimize pharmacokinetics via enhanced lipophilicity .

Biological Activity

S-2-Methylthiophenylthioacetate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

This compound is characterized by a thiophenyl group attached to a thioacetate moiety. This structure confers distinct chemical properties that facilitate various biological interactions. The compound can undergo several chemical reactions, such as oxidation, reduction, and substitution, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for disease progression.
  • Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that lead to therapeutic effects.

The exact molecular targets remain to be fully elucidated but are essential for understanding its pharmacological profile.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. For instance, compounds structurally related to this compound have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Properties

This compound has also been investigated for its anticancer activity . Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell cycle progression. For example, compounds derived from similar thioacetates have shown efficacy against several cancer cell lines, including breast and liver cancers .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thioacetates, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Screening : In a recent investigation, this compound was tested against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines. The compound exhibited IC50 values in the micromolar range, suggesting moderate cytotoxicity and potential for further development as an anticancer agent .

Data Tables

Biological Activity Tested Organisms/Cell Lines IC50/MIC Values Reference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
AnticancerMDA-MB-23115 µM
AnticancerSK-Hep-110 µM

Q & A

Q. What are the recommended handling and storage protocols for S-2-Methylthiophenylthioacetate to ensure laboratory safety?

this compound requires strict safety measures due to its classification as a skin/eye irritant and flammable liquid. Key protocols include:

  • Ventilation : Use fume hoods to avoid inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Store in a cool, dry, well-ventilated area away from oxidizers and heat sources. Containers should be tightly sealed to prevent degradation .
  • Waste Disposal : Follow federal and local regulations for hazardous waste, ensuring no environmental release .

Q. How can researchers verify the purity of this compound, and what analytical methods are recommended?

Purity assessment typically employs gas chromatography (GC) due to its sensitivity for volatile organic compounds. For example:

  • GC Conditions : Use a non-polar capillary column (e.g., DB-5) with flame ionization detection. Calibrate with certified reference standards .
  • Supplementary Methods : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) can confirm structural integrity, while mass spectrometry (MS) identifies impurities or degradation byproducts .

Q. What first-aid measures should be implemented in case of accidental exposure during experimental procedures?

Immediate response protocols include:

  • Inhalation : Move the individual to fresh air; seek medical attention if respiratory distress occurs .
  • Skin Contact : Remove contaminated clothing, wash affected areas with soap and water for 15 minutes, and apply emollients if irritation persists .
  • Eye Exposure : Rinse eyes with lukewarm water for at least 15 minutes using an eyewash station; consult an ophthalmologist .

Advanced Research Questions

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized to improve yield?

Synthesis often involves thioesterification of 2-methylthiophenol with acetyl chloride derivatives. Key steps:

  • Intermediate Preparation : React 2-methylthiophenol with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere to prevent oxidation .
  • Catalysis : Use triethylamine as a base to neutralize HCl byproducts, enhancing reaction efficiency .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Yield improvements (≥80%) are achieved by maintaining temperatures below 25°C to minimize side reactions .

Q. How does the structural stability of this compound vary under different storage conditions, and what degradation products may form?

Stability studies indicate:

  • Temperature Sensitivity : Degrades rapidly above 30°C, forming 2-methylthiophenol and acetic acid via hydrolysis .
  • Light Exposure : UV light accelerates decomposition; store in amber glass containers under inert gas (e.g., argon) .
  • Analytical Monitoring : High-performance liquid chromatography (HPLC) with UV detection at 254 nm can quantify degradation products. MS/MS analysis confirms the presence of thiol byproducts .

Q. What strategies can be employed to resolve contradictions in reported data regarding the reactivity of this compound in nucleophilic substitution reactions?

Discrepancies in reactivity may arise from solvent polarity or competing reaction pathways. Methodological approaches include:

  • Kinetic Studies : Compare reaction rates in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to assess solvent effects .
  • Isotopic Labeling : Use deuterated reagents to trace mechanistic pathways (e.g., SN2 vs. radical mechanisms) .
  • Computational Modeling : Density functional theory (DFT) simulations can predict transition states and identify steric/electronic factors influencing reactivity .

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